molecular formula C18H22N2O4S B305608 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

Cat. No. B305608
M. Wt: 362.4 g/mol
InChI Key: KDKDUATVJYPCIV-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone exhibits low toxicity towards normal cells. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone is its potent anticancer activity against various cancer cell lines. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

Future research on 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies should investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory conditions. Moreover, future research should explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been achieved using various methods. One of the commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde with 1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions for several hours to obtain the final product.

Scientific Research Applications

5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer activity. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its antiviral, antibacterial, and antioxidant activities.

properties

Product Name

5-(2,4-Dimethoxybenzylidene)-1-methyl-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H22N2O4S/c1-19-15(9-12-6-7-13(22-2)10-16(12)23-3)17(21)20(18(19)25)11-14-5-4-8-24-14/h6-7,9-10,14H,4-5,8,11H2,1-3H3/b15-9-

InChI Key

KDKDUATVJYPCIV-DHDCSXOGSA-N

Isomeric SMILES

CN1/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)N(C1=S)CC3CCCO3

SMILES

CN1C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)CC3CCCO3

Canonical SMILES

CN1C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)CC3CCCO3

Origin of Product

United States

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